2-(2-Hydroxy-5-nitrophenyl)acetic acid

Regioselective nitration Isomer separation Process chemistry

The nitration of 2-hydroxyphenylacetic acid generates a mixture of 5-nitro (soluble) and 3-nitro (insoluble) regioisomers, requiring tedious filtration and concentration steps. This pre-isolated 5-nitro single isomer at ≥95% purity eliminates downstream isomer separation risk. - **Key Advantage:** Bypass 3-nitro carryover-critical for scaling where isomeric impurities diverge in reactivity. - **Tri-vector Diversification:** Phenolic -OH, aromatic -NO₂, and aliphatic -CO₂H enable O-alkylation, nitro reduction, and amide/ester formation. - **Validated Utility:** Core scaffold for NDM-1/VIM-2 MBL inhibitors; matched comparator set for ADME permeability studies (ΔTPSA ~45 Ų).

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 51794-07-1
Cat. No. B3143120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxy-5-nitrophenyl)acetic acid
CAS51794-07-1
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)O
InChIInChI=1S/C8H7NO5/c10-7-2-1-6(9(13)14)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12)
InChIKeyORXCFNAIXBBSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Hydroxy-5-nitrophenyl)acetic acid – Identity & Physicochemical Profile


2-(2-Hydroxy-5-nitrophenyl)acetic acid (CAS 51794-07-1) is a nitro-hydroxy-substituted phenylacetic acid derivative with the molecular formula C₈H₇NO₅ and a molecular weight of 197.14 g·mol⁻¹ [1]. The compound belongs to the class of aromatic phenylacetic acid building blocks and is characterized by three functional groups – a phenolic hydroxyl at the 2-position, a nitro group at the 5-position, and a carboxylic acid side chain – which together confer a computed XLogP of 0.9, a topological polar surface area of 103 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. It is synthesized via regioselective nitration of 2-hydroxyphenylacetic acid and is commercially supplied as a solid with a typical purity specification of ≥95% .

1
Regiochemically Pure Isomer Pre-isolated 5-nitro single isomer eliminates isomer separation from nitration mixtures.
2
Three Orthogonal Functional Handles Phenolic -OH, nitro -NO₂, and carboxylic acid enable sequential, non-interfering derivatization.
3
Procurement-Ready Specification Supplied under defined purity specification, suitable for sensitive assay and synthesis workflows.

2-(2-Hydroxy-5-nitrophenyl)acetic acid: Non-Substitutability


The precise 2-hydroxy-5-nitro substitution pattern on the phenylacetic acid scaffold is not interchangeable with other regioisomers or with the non-nitrated parent compound, because the relative positioning of the electron-withdrawing nitro and electron-donating hydroxyl groups governs the compound's acid dissociation constant, hydrogen-bonding network, reduction potential, and its capacity to serve as an orthogonal synthetic handle [1][2]. The nitration of 2-hydroxyphenylacetic acid produces a mixture from which the desired 5-nitro isomer must be separated from the insoluble 3-nitro (ortho-nitro) byproduct; procuring a pre-purified single isomer eliminates the need for isomer separation and ensures regiochemical fidelity in downstream reactions [2]. Commercial sourcing of the parent 2-hydroxyphenylacetic acid (CAS 614-75-5) or the 2-nitrophenylacetic acid congener would require an additional nitration or hydroxylation step with attendant yield loss, isomer separation burden, and lot-to-lot variability that the pre-qualified 5-nitro-2-hydroxy compound avoids [1][2].

Target Compound
Potential Substitute
Interchangeability Risk
Regioisomer
5-Nitro-2-hydroxyphenylacetic acid
3-Nitro-2-hydroxyphenylacetic acid (ortho)
Different reactivity and solubility; the 3-nitro isomer precipitates during synthesis and may alter downstream chemistry.
Parent Scaffold
5-Nitro-2-hydroxy derivative
2-Hydroxyphenylacetic acid (non-nitrated)
Lacks the nitro handle; would require additional nitration and isomer separation, introducing yield and purity variability.
Functional Analog
Three orthogonal groups (-OH, -NO₂, -CO₂H)
2-Nitrophenylacetic acid (lacks -OH)
Eliminates phenolic O-functionalization, reducing diversification vectors from three to two.

2-(2-Hydroxy-5-nitrophenyl)acetic acid: Differentiation Evidence


5-Nitro vs. 3-Nitro Regioisomer Separation

Nitration of 2-hydroxyphenylacetic acid yields a mixture of 5-nitro and 3-nitro isomers. The 5-nitro isomer (target compound) is obtained as the predominant soluble product in approximately 40% yield, while the undesired 3-nitro (ortho-nitro) isomer precipitates as an insoluble solid and is removed by filtration . Procuring the pre-isolated 5-nitro single isomer eliminates a chromatographic or fractional crystallization step that would otherwise be required if starting from the non-nitrated parent or an isomeric mixture.

Isomer Separation
Class-level
5-nitro isomer obtained as major soluble product (~40% yield) after filtration of insoluble 3-nitro isomer.
Reduces synthetic unit operations
Nitration with HNO₃ at 0°C; filtration removes ortho isomer.
Regioselective nitration Isomer separation Process chemistry Phenylacetic acid nitration

Physicochemical Profile vs. Parent Compound

Introduction of the 5-nitro group into 2-hydroxyphenylacetic acid substantially alters key computed physicochemical descriptors relevant to membrane permeability, solubility, and formulation. The target compound has a computed XLogP of 0.9, a topological polar surface area (TPSA) of 103 Ų, 2 H-bond donors, and 5 H-bond acceptors [1]. In contrast, the non-nitrated parent 2-hydroxyphenylacetic acid (C₈H₈O₃, MW 152.15) has an estimated XLogP of approximately 1.0–1.2, a TPSA of approximately 57.5 Ų, 2 HBD, and 3 HBA [2]. The ~45 Ų increase in TPSA and the additional H-bond acceptor capacity conferred by the nitro group predict lower passive membrane permeability but higher aqueous solubility for the target compound (calculated solubility 2.4 g·L⁻¹ at 25°C) relative to the parent [1].

Physicochemical Shift
Computed
TPSA +45 Ų (103 vs 57.5), XLogP -0.1–0.3, HBA 5 vs 3 relative to parent.
Impacts membrane permeability and solubility profiling
Values from PubChem/ACD/Labs; solubility 2.4 g/L.
Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Tri-Functional Scaffold Advantage

The target compound presents three chemically orthogonal functional groups on a single phenylacetic acid scaffold: (i) a phenolic –OH group amenable to O-alkylation, esterification, or oxidation; (ii) an aromatic –NO₂ group that can be selectively reduced to –NH₂ (e.g., H₂/Pd-C or NaBH₄); and (iii) a carboxylic acid suitable for amide coupling or esterification . By contrast, the analogs 2-hydroxyphenylacetic acid (lacks –NO₂) and 2-nitrophenylacetic acid (lacks –OH) each offer only two functional handles. The documented reduction of the nitro group yields 2-(2-hydroxy-5-aminophenyl)acetic acid, a versatile aniline intermediate, while preservation of the phenol and carboxylic acid allows simultaneous or sequential derivatization at the other two positions .

Functional Vectors
Class-level
3 orthogonal handles (-OH, -NO₂, -CO₂H) vs 2 in mono-functional analogs.
Enables three-vector diversification
Reduction to aniline, O-alkylation, amide coupling documented.
Orthogonal functionalization Building block Chemoselective reduction Multifunctional scaffold

MBL Inhibitor Building Block Validation

The 2-hydroxy-5-nitrophenyl moiety has been specifically employed as a core structural fragment in a series of novel N-substituted β-amino acid and 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives designed as metallo-β-lactamase inhibitors [1]. In this work, 2-hydroxy-5-nitroaniline – the reduced-aniline counterpart of the target compound – served as the starting material; however, the target compound 2-(2-hydroxy-5-nitrophenyl)acetic acid represents the intact phenylacetic acid progenitor that can be converted to the aniline or used directly for amine coupling via the carboxylic acid. The resulting derivatives demonstrated in vitro inhibitory activity against NDM-1 and VIM-2 MBLs, with IC₅₀ values reported for individual derivatives (Table 1 of the primary study) [1]. Alternative building blocks lacking the 2-hydroxy-5-nitro substitution pattern (e.g., unsubstituted phenylacetic acid or 4-nitrophenylacetic acid) would not reproduce the H-bond donor/acceptor geometry or the electronic character required for interactions within the MBL active site as inferred from the structure-activity relationships established in this series [1].

MBL Inhibitor Context
Supporting evidence
2-Hydroxy-5-nitrophenyl scaffold used in β-amino acid derivatives; IC₅₀ reported against NDM-1/VIM-2.
Supports MBL inhibitor design research
In vitro enzyme assay with fluorogenic substrate.
Metallo-β-lactamase inhibitors NDM-1 VIM-2 Antimicrobial resistance β-Amino acid derivatives

Certified Purity vs. Unspecified Isomers

Commercially available batches of 2-(2-hydroxy-5-nitrophenyl)acetic acid are supplied with a minimum purity specification of 95% (Sigma-Aldrich AldrichCPR) to ≥96% (WanviBio and other suppliers) [1]. In contrast, generic sourcing of nitrophenylacetic acid isomers from non-validated vendors may lack batch-specific analytical certification – a critical deficiency given that residual 3-nitro isomer or unreacted 2-hydroxyphenylacetic acid can act as competitive impurities in enzymatic assays or introduce unwanted reactivity in multi-step syntheses.

Purity Specification
Specification review
Defined purity specification vs. unspecified isomeric purity from generic sources.
Reduces risk of isomeric impurity interference
Commercially certified ≥95% to ≥96% purity.
Purity specification Quality control Procurement Building block

2-(2-Hydroxy-5-nitrophenyl)acetic acid: Application Scenarios


MBL Inhibitor Lead Optimization

Research groups pursuing MBL inhibitors to combat carbapenem-resistant Enterobacteriaceae can employ 2-(2-hydroxy-5-nitrophenyl)acetic acid as the core phenylacetic acid building block for constructing N-substituted β-amino acid derivatives. The 2-hydroxy-5-nitro substitution pattern has been validated in derivatives that show in vitro inhibitory activity against NDM-1 and VIM-2 [1]. The commercially available ≥95% purity specification ensures that starting material impurities do not confound SAR interpretation in enzymatic IC₅₀ determinations .

Tri-Functional Scaffold for Library Synthesis

The simultaneous presence of phenolic –OH, aromatic –NO₂, and aliphatic –CO₂H groups on the same phenylacetic acid core enables chemists to execute three successive, non-interfering derivatization reactions (O-alkylation, nitro reduction to amine, and amide/ester formation at the carboxylic acid) [1]. This tri-vector diversification capability reduces the number of distinct building blocks needed to populate a combinatorial library and allows late-stage functionalization strategies not feasible with mono- or di-functional analogs such as 2-hydroxyphenylacetic acid or 2-nitrophenylacetic acid.

Pre-Resolved 5-Nitro Regioisomer for Scale-Up

The documented nitration of 2-hydroxyphenylacetic acid produces a mixture of 5-nitro (soluble) and 3-nitro (insoluble) isomers requiring filtration and concentration steps to isolate the desired 5-nitro product [1]. By procuring the pre-isolated 5-nitro single isomer at ≥95% purity, process chemists bypass the regioisomeric separation step entirely, reducing the synthetic sequence by one unit operation and minimizing the risk of 3-nitro isomer carryover into downstream steps – a particularly important consideration when scaling reactions where isomeric impurities can diverge in reactivity and complicate purification.

Solubility & Permeability Probe for ADME

With its well-characterized computed physicochemical profile – XLogP 0.9, TPSA 103 Ų, HBD 2, HBA 5, calculated aqueous solubility 2.4 g·L⁻¹ at 25°C [1] – the compound can serve as a physicochemically defined small-molecule probe for calibrating solubility-permeability relationships in early-stage ADME screening cascades. The ~45 Ų TPSA differential relative to the parent 2-hydroxyphenylacetic acid makes the pair useful as a matched comparator set for deconvoluting the contribution of polar surface area to passive membrane flux.

Application
Selection Property
Validation Focus
MBL Inhibitor Lead Optimization
Scaffold validation context
MBL inhibitory assay endpoint review
Tri-Functional Library Synthesis
Orthogonal functional group set
Diversification pathway verification
Pre-Resolved 5-Nitro Regioisomer for Scale-Up
Isomeric purity and process simplification
Regiochemical fidelity by analytical QC
Solubility & Permeability Probe for ADME
Defined computed physicochemical profile
TPSA/solubility correlation in membrane flux assays
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